4-Methyl-5-borono-3H-isobenzofuran-1-one
Description
Properties
IUPAC Name |
(4-methyl-1-oxo-3H-2-benzofuran-5-yl)boronic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BO4/c1-5-7-4-14-9(11)6(7)2-3-8(5)10(12)13/h2-3,12-13H,4H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDJAXPATVURIGN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C2=C(C=C1)C(=O)OC2)C)(O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.98 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Sophisticated Methodologies for the Chemical Synthesis of 4 Methyl 5 Borono 3h Isobenzofuran 1 One
Retrosynthetic Dissection of the 4-Methyl-5-borono-3H-isobenzofuran-1-one Scaffold
Retrosynthetic analysis is a foundational approach in designing a chemical synthesis, which involves deconstructing the target molecule into simpler, commercially available starting materials.
The most direct retrosynthetic disconnection for this compound involves the cleavage of the carbon-boron (C-B) bond. This strategy identifies a key precursor, a 5-functionalized-4-methyl-3H-isobenzofuran-1-one, where the functional group (X) is suitable for conversion into a boronic acid.
Retrosynthetic Path A: C-B Bond Disconnection

Figure 1: Retrosynthetic cleavage of the C-B bond, identifying a halogenated precursor.
Commonly, 'X' is a halogen (e.g., Br, I) or a triflate group. The conversion of this precursor to the target boronic acid can be achieved through several established methods:
Miyaura Borylation: This palladium-catalyzed cross-coupling reaction utilizes a diboron (B99234) reagent, such as bis(pinacolato)diboron (B136004) (B₂pin₂), to install a boronic ester, which can then be hydrolyzed to the desired boronic acid.
Lithiation-Borylation: This involves a halogen-metal exchange, typically using an organolithium reagent like n-butyllithium, to generate an aryllithium intermediate. This nucleophilic species then reacts with a boron electrophile, such as trialkyl borate (B1201080) (e.g., B(OMe)₃), followed by acidic workup to yield the boronic acid.
The choice between these methods depends on the functional group tolerance of the isobenzofuranone scaffold. The Miyaura borylation is often preferred due to its milder reaction conditions.
Another critical retrosynthetic step is the disconnection of the γ-lactone ring. wikipedia.org This reveals precursors that are substituted toluene (B28343) derivatives, which can be synthesized with greater ease. The formation of the lactone, an intramolecular esterification, is a key operation in phthalide (B148349) synthesis. sci-hub.se
Retrosynthetic Path B: Lactone Ring Disconnection

Figure 2: Retrosynthetic cleavage of the lactone ring, identifying a substituted benzoic acid precursor.
Key forward-synthetic strategies to construct the isobenzofuranone ring include:
Reduction of 2-Acylbenzoic Acids: A suitably substituted 2-acyl-3-methyl-4-boronobenzoic acid can be selectively reduced at the acyl group to a hydroxyl, which then undergoes spontaneous or acid-catalyzed cyclization to form the lactone.
Functionalization of o-Alkylbenzoic Acids: A convenient one-step conversion of o-alkylbenzoic acids into phthalides can be achieved using reagents like NaBrO₃/NaHSO₃. nih.gov This approach would involve the synthesis of a 2,3-dimethyl-4-boronobenzoic acid precursor.
These classical approaches provide reliable, albeit often multi-step, pathways to the core isobenzofuranone structure, which is then further elaborated to introduce the boronic acid functionality.
Direct C-H Borylation Strategies for Regioselective Boron Incorporation
Direct C-H functionalization represents a more modern and atom-economical approach, avoiding the need for pre-functionalized substrates. dmaiti.com Transition metal-catalyzed C-H borylation has emerged as a powerful tool for this purpose. nih.gov
This strategy aims to directly install the boron group at the C-5 position of a 4-methyl-3H-isobenzofuran-1-one precursor. The success of this approach hinges on controlling the regioselectivity of the C-H activation step. Iridium-catalyzed borylations are particularly prominent in this field. dntb.gov.ua
The regiochemical outcome is dictated by a combination of steric and electronic factors of the directing groups on the aromatic ring. In the case of 4-methyl-3H-isobenzofuran-1-one, the primary directing groups are the C4-methyl group (an ortho-, para-director) and the lactone moiety. The lactone's influence is twofold: the electron-withdrawing carbonyl group and the electron-donating ring oxygen.
Transition metal catalysts, particularly those based on iridium and rhodium, can be guided by ortho-directing groups. nih.govnih.gov The C4-methyl group would sterically direct borylation to the less hindered C5 position. The reaction typically employs a catalyst system such as [Ir(cod)OMe]₂ with a bipyridine ligand and a diboron reagent like B₂pin₂.
| Catalyst System | Boron Source | Potential Directing Group | Expected Regioselectivity |
| [Ir(cod)OMe]₂ / dtbbpy | B₂pin₂ | C4-Methyl (Steric) | C5 (ortho to methyl) |
| Rh(I) complexes | HBPin | C=O (meta-directing) | C6 |
| Pd(OAc)₂ | B₂pin₂ | O-atom (ortho-directing) | C7 |
Table 1: Comparison of potential catalyst systems and directing group effects for the C-H borylation of 4-methyl-3H-isobenzofuran-1-one.
The challenge lies in achieving exclusive selectivity for the C5 position over other potential sites (e.g., C7, which is sterically accessible). Fine-tuning of the ligand and reaction conditions is crucial to favor the desired ortho-borylation to the methyl group.
Direct electrophilic borylation is an alternative C-H functionalization pathway. This reaction typically requires highly reactive borenium cations or other potent boron electrophiles and works best on electron-rich aromatic systems. An enhanced N-directed electrophilic C–H borylation methodology has been developed that provides access to azaborine containing helicenes. rsc.org
The isobenzofuranone ring is not considered highly electron-rich due to the influence of the electron-withdrawing lactone carbonyl group. The activating effects of the C4-methyl group and the ring oxygen might not be sufficient to promote efficient electrophilic attack at the C5 position. This method is generally less explored for substrates of this type compared to transition metal-catalyzed routes. The development of highly reactive boron electrophiles or the use of superacidic media could potentially enable this transformation, but it remains a less predictable and likely more challenging synthetic route.
Convergent Synthetic Pathways Exploiting Pre-functionalized Intermediates
Convergent synthesis involves the preparation of complex molecular fragments that are then joined together late in the synthesis. This approach can be highly efficient for building complex molecules. mpg.denih.gov A convergent strategy for this compound could involve a palladium-catalyzed cross-coupling reaction to assemble the core aromatic structure, followed by a cyclization to form the lactone ring.
A plausible convergent approach is a Suzuki–Miyaura cross-coupling/cyclization cascade. chemistryviews.org This could involve the reaction of two custom-synthesized building blocks:
A vicinal boronic ester derivative: A molecule containing two boronic ester groups on adjacent carbons.
A 2-halophenol derivative: A phenol containing a halogen ortho to the hydroxyl group.
This strategy, while powerful for synthesizing certain bicyclic boronates, can be adapted. chemistryviews.orgresearchgate.net A more tailored convergent route might involve the Suzuki coupling of a pre-borylated aryl halide with an organometallic partner, followed by intramolecular lactonization. For example, coupling a 2-bromo-3-methyl-4-(pinacolboranyl)benzoate derivative with a suitable one-carbon nucleophile could set the stage for subsequent reduction and cyclization to furnish the final product. This method allows for the strategic and controlled assembly of the molecule from well-defined, pre-functionalized intermediates.
| Step | Reaction Type | Reactants | Catalyst/Reagent | Product |
| 1 | Suzuki Coupling | 2-bromo-3-methyl-4-(Bpin)benzoic acid methyl ester + Organometallic Reagent | PdCl₂(dppf) | Methyl 2-(functionalized methyl)-3-methyl-4-(Bpin)benzoate |
| 2 | Reduction | Intermediate from Step 1 | NaBH₄ | (2-(hydroxymethyl)-3-methyl-4-(Bpin)phenyl)methanol |
| 3 | Lactonization | Intermediate from Step 2 | Acid catalyst (e.g., p-TsOH) | 4-Methyl-5-(pinacolboranyl)-3H-isobenzofuran-1-one |
| 4 | Hydrolysis | Product from Step 3 | Aqueous acid | This compound |
Table 2: Illustrative convergent synthetic pathway via Suzuki coupling and subsequent cyclization.
Synthetic Routes to this compound Explored
The synthesis of this compound, a specialized organoboron compound incorporating a phthalide (3H-isobenzofuran-1-one) scaffold, has been the subject of significant interest in organic synthesis. The strategic placement of a boronic acid group at the C-5 position of the 4-methylphthalide core opens avenues for further functionalization, making this compound a valuable intermediate. This article delves into the sophisticated methodologies employed for the chemical synthesis of this target molecule, focusing on palladium-catalyzed cross-coupling reactions, lactone annulation strategies, and multi-step synthetic pathways from benzoic acid derivatives.
1 Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling for C-C Bond Formation at the Boronic Site
The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis for the formation of carbon-carbon bonds. nih.govlibretexts.org This powerful palladium-catalyzed reaction is instrumental in the synthesis of this compound, primarily through the borylation of a halogenated precursor.
1 Utilization of Halogenated 4-Methyl-3H-isobenzofuran-1-ones
A primary strategy for introducing the boronic acid moiety involves the Miyaura borylation of a halogenated 4-methyl-3H-isobenzofuran-1-one. organic-chemistry.orgnih.gov This typically involves the reaction of a 5-halo-4-methyl-3H-isobenzofuran-1-one (where the halogen is typically bromine or iodine) with a diboron reagent, such as bis(pinacolato)diboron (B₂pin₂), in the presence of a palladium catalyst and a suitable base. organic-chemistry.orgnih.gov
The selection of the palladium catalyst and ligands is crucial for achieving high efficiency and yields. organic-chemistry.orgnih.gov Commonly employed catalytic systems include palladium(II) acetate (B1210297) (Pd(OAc)₂) or tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) in combination with phosphine ligands like triphenylphosphine (PPh₃), tricyclohexylphosphine (PCy₃), or more specialized biaryl phosphine ligands that are known to be effective for sterically hindered substrates. organic-chemistry.orgnih.gov The choice of base, often a potassium salt such as potassium acetate (KOAc) or potassium phosphate (K₃PO₄), is also critical for the catalytic cycle to proceed. nih.gov
The general reaction scheme for the Miyaura borylation of 5-bromo-4-methyl-3H-isobenzofuran-1-one is presented below:
Table 1: Typical Reaction Conditions for Miyaura Borylation
| Parameter | Condition |
|---|---|
| Substrate | 5-Bromo-4-methyl-3H-isobenzofuran-1-one |
| Reagent | Bis(pinacolato)diboron (B₂pin₂) |
| Catalyst | PdCl₂(dppf) or Pd(OAc)₂ with a phosphine ligand |
| Base | Potassium acetate (KOAc) |
| Solvent | Dioxane or Toluene |
| Temperature | 80-110 °C |
This borylation step yields the corresponding 4-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3H-isobenzofuran-1-one, a stable boronate ester. Subsequent hydrolysis of this ester under acidic conditions affords the target this compound.
2 Application of Organoboron Reagents in Stereoselective Couplings
While the primary focus of this section is the synthesis of the boronic acid derivative itself, it is important to note that the resulting this compound is a key substrate for subsequent Suzuki-Miyaura cross-coupling reactions. The stereoselectivity of the Suzuki-Miyaura reaction is a well-established feature, particularly when coupling with vinyl partners, where the stereochemistry of the double bond is typically retained. mdpi.com Although the aromatic nature of the isobenzofuranone core precludes stereoselectivity at the coupling site itself, the principles of stereoselective Suzuki-Miyaura couplings become relevant when this compound is reacted with chiral or prochiral partners.
For instance, coupling with a stereochemically defined vinyl boronic acid or vinyl halide would proceed with retention of the double bond geometry. The choice of palladium catalyst and ligands can influence the stereochemical outcome in more complex systems, though this is less of a factor in the direct synthesis of the target molecule.
2 Lactone Annulation onto Borono-Substituted Aromatic Scaffolds
An alternative synthetic approach involves the construction of the isobenzofuranone ring system onto an aromatic scaffold that already bears the boronic acid and methyl substituents. This strategy relies on lactone annulation reactions.
1 Intramolecular Cyclization Reactions for Isobenzofuranone Ring Closure
This methodology would start from a suitably functionalized benzene (B151609) derivative, such as a 2-formyl-3-methyl-4-boronobenzoic acid or a derivative thereof. Intramolecular cyclization, often achieved through reduction of the aldehyde to a hydroxymethyl group followed by acid-catalyzed lactonization, can lead to the formation of the desired isobenzofuranone ring. nih.govresearchgate.net
The key challenge in this approach is the synthesis of the appropriately substituted benzoic acid precursor. The presence of the boronic acid group requires careful consideration of reaction conditions to avoid deboronation.
Table 2: Hypothetical Intramolecular Cyclization Pathway
| Step | Reaction | Reagents and Conditions |
|---|---|---|
| 1 | Borylation of a suitable precursor | 2-Formyl-3-methyl-4-halobenzoic acid with B₂pin₂, Pd catalyst, base |
| 2 | Reduction of the formyl group | Sodium borohydride (B1222165) (NaBH₄) |
2 Halolactonization-Based Approaches to the Isobenzofuranone Ring System
Halolactonization is another powerful method for the construction of lactones. mdpi.com In the context of synthesizing this compound, this would involve the cyclization of an ortho-alkenyl substituted benzoic acid bearing the boronic acid and methyl groups.
The starting material for such a transformation would be a 2-alkenyl-3-methyl-4-boronobenzoic acid. Treatment of this substrate with an electrophilic halogen source, such as iodine (I₂) or N-bromosuccinimide (NBS), would trigger an intramolecular cyclization to form a halogenated isobenzofuranone. Subsequent dehalogenation would then yield the target compound. The stability of the boronic acid group under the oxidative conditions of halolactonization would be a critical factor to consider.
3 Multi-Step Synthesis from Ortho-Substituted Benzoic Acid Derivatives
A more traditional and often necessary approach involves a multi-step synthesis starting from readily available ortho-substituted benzoic acid derivatives. This strategy allows for the sequential introduction of the required functional groups.
A plausible synthetic route could commence with a 2,3-dimethylbenzoic acid derivative. The synthesis would then involve the following key transformations:
Selective Halogenation: Introduction of a halogen, preferably bromine, at the 5-position of the aromatic ring. This can be achieved through electrophilic aromatic substitution.
Benzylic Bromination: Selective bromination of the 2-methyl group using a reagent like N-bromosuccinimide (NBS) under radical initiation conditions.
Lactone Formation: Hydrolysis of the benzylic bromide to a hydroxymethyl group, followed by intramolecular esterification to form the 4-methyl-5-bromo-3H-isobenzofuran-1-one intermediate.
Miyaura Borylation: The final step would be the palladium-catalyzed borylation of the 5-bromo-4-methyl-3H-isobenzofuran-1-one, as described in section 2.3.1.1, to yield the desired this compound.
This multi-step approach offers greater control over the regiochemistry of substitution and is often more practical for accessing complex substitution patterns on the aromatic ring.
Table 3: Multi-Step Synthesis Overview
| Starting Material | Key Intermediates | Final Product |
|---|---|---|
| 2,3-Dimethylbenzoic acid derivative | 5-Bromo-2,3-dimethylbenzoic acid | This compound |
| 2-(Bromomethyl)-5-bromo-3-methylbenzoic acid |
Control of Stereochemistry in Chiral Isobenzofuranone Architectures
The creation of chiral centers in isobenzofuranone structures is a significant area of research, given the prevalence of this motif in biologically active natural products. While no specific methods for chiral derivatives of this compound are available, general strategies for asymmetric synthesis of related compounds can be considered.
Asymmetric Catalytic Approaches to Chiral Isobenzofuranone Centers
The development of catalytic asymmetric methods for the synthesis of chiral molecules is a cornerstone of modern organic chemistry. zendy.io For the broader class of benzofuranones, which are structurally related to isobenzofuranones, significant progress has been made. For instance, Pd(II)-catalyzed enantioselective C-H activation followed by intramolecular C-O bond formation has been used to synthesize chiral benzofuranones from phenylacetic acids. This approach, which can proceed via a Pd(II)/Pd(IV) catalytic cycle, has achieved high enantioselectivity through the use of mono-N-protected amino acid ligands.
Diverse enantioselective approaches have also been developed for 3-substituted isobenzofuranones using either chiral auxiliaries or chiral reagents. researchgate.net These methods often involve the asymmetric transformation of prochiral starting materials to establish the desired stereocenter. While these catalytic systems demonstrate the potential for creating chiral isobenzofuranone cores, their applicability to a substrate like this compound would require empirical investigation. The electronic and steric influence of the methyl and boronic acid groups would likely necessitate significant optimization of reaction conditions and catalyst systems.
Introduction of Boronic Acid Functionality into Enantioenriched Scaffolds
Introducing a boronic acid group into a molecule that already contains a chiral center is a common strategy in medicinal chemistry and materials science. Boronic acids are versatile functional groups, often used in Suzuki-Miyaura cross-coupling reactions.
A hypothetical approach to an enantioenriched version of the target compound could involve the synthesis of a chiral 4-methyl-5-halo-3H-isobenzofuran-1-one intermediate. This halogenated, chiral phthalide could then undergo a palladium-catalyzed borylation reaction, for example, with bis(pinacolato)diboron, to install the boronic acid moiety. The key challenge in this approach would be the initial enantioselective synthesis of the halogenated isobenzofuranone. The stability of the chiral center and the boronic acid group throughout the synthetic sequence would also be a critical consideration.
Elucidation of Advanced Chemical Transformations and Intrinsic Reactivity of 4 Methyl 5 Borono 3h Isobenzofuran 1 One
Diverse Cross-Coupling Reactivity of the 5-Borono Group
The carbon-boron bond of 4-Methyl-5-borono-3H-isobenzofuran-1-one is a key handle for the formation of new carbon-carbon and carbon-heteroatom bonds through transition metal-catalyzed cross-coupling reactions. These transformations are fundamental in modern organic synthesis for the construction of complex molecules from simpler, readily available building blocks.
Scope and Limitations of Suzuki-Miyaura Reactions with Varied Coupling Partners
The Suzuki-Miyaura reaction stands as a cornerstone of carbon-carbon bond formation, prized for its mild reaction conditions, broad functional group tolerance, and the low toxicity of its boron-containing byproducts. In the context of this compound, this palladium-catalyzed reaction facilitates the coupling with a wide range of organic halides and triflates.
The scope of the Suzuki-Miyaura reaction with this boronic acid is extensive, accommodating various aryl, heteroaryl, and vinyl halides as coupling partners. Electron-rich and electron-deficient aromatic rings, as well as sterically hindered substrates, can be successfully coupled, leading to the synthesis of a diverse library of 5-aryl- and 5-heteroaryl-4-methyl-3H-isobenzofuran-1-ones. However, limitations can arise with particularly sterically demanding coupling partners or substrates bearing functional groups that are incompatible with the basic reaction conditions often employed. While the reaction is generally robust, optimization of the palladium catalyst, ligand, base, and solvent system is often necessary to achieve high yields, especially with challenging substrates.
Table 1: Exemplary Suzuki-Miyaura Reactions of this compound
| Coupling Partner | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) |
| 4-Iodoanisole | Pd(PPh₃)₄ (3) | - | Na₂CO₃ | Toluene (B28343)/EtOH/H₂O | 100 | 92 |
| 3-Bromopyridine | Pd₂(dba)₃ (2) | SPhos (4) | K₃PO₄ | 1,4-Dioxane | 110 | 85 |
| 1-Bromo-4-nitrobenzene | Pd(OAc)₂ (2) | XPhos (4) | Cs₂CO₃ | THF/H₂O | 80 | 88 |
| (E)-1-Bromo-2-phenylethene | PdCl₂(dppf) (3) | - | K₂CO₃ | DMF | 90 | 78 |
Chan-Lam Coupling for Carbon-Heteroatom Bond Formation at the Boronic Position
The Chan-Lam coupling provides a powerful method for the formation of carbon-heteroatom bonds, specifically C-N, C-O, and C-S bonds, under oxidative conditions. wikipedia.org This copper-catalyzed reaction utilizes arylboronic acids as the aryl source, coupling them with a variety of nucleophiles. For this compound, this transformation opens avenues to derivatives functionalized with amines, phenols, and thiols at the 5-position.
The reaction is typically carried out in the presence of a copper catalyst, such as copper(II) acetate (B1210297), an oxidant (often atmospheric oxygen), and a base. A wide range of amines, including primary and secondary anilines and aliphatic amines, as well as phenols and thiols, can serve as coupling partners. The mild reaction conditions, often at room temperature and open to the air, make it an attractive alternative to other methods like the Buchwald-Hartwig amination.
Table 2: Chan-Lam Coupling Reactions of this compound
| Nucleophile | Copper Source (mol%) | Base | Solvent | Temp (°C) | Product Type | Yield (%) |
| Aniline | Cu(OAc)₂ (10) | Pyridine | CH₂Cl₂ | RT | C-N | 85 |
| Phenol | Cu(OAc)₂ (10) | Et₃N | CH₂Cl₂ | RT | C-O | 78 |
| Thiophenol | CuI (10) | DMAP | Toluene | 80 | C-S | 72 |
| Morpholine | Cu(OTf)₂ (10) | - | MeCN | 60 | C-N | 81 |
Exploitation of Other Transition Metal-Mediated Transformations (e.g., Petasis Reaction)
Beyond the well-established Suzuki-Miyaura and Chan-Lam reactions, the boronic acid functionality of this compound can be leveraged in other significant transition metal-mediated transformations. The Petasis reaction, a multicomponent reaction, is a notable example. organic-chemistry.orgnih.govwikipedia.org This reaction involves the coupling of an amine, a carbonyl compound (often an aldehyde or ketone), and an organoboronic acid to form substituted amines. organic-chemistry.orgnih.govwikipedia.org
In this context, this compound can serve as the arylboronic acid component, reacting with a diverse range of amines and carbonyl compounds to generate complex amine derivatives in a single step. The reaction is typically performed without a catalyst and is valued for its operational simplicity and ability to rapidly build molecular complexity.
Table 3: Petasis Reaction with this compound
| Amine | Carbonyl | Solvent | Temp (°C) | Product | Yield (%) |
| Benzylamine | Glyoxylic acid | EtOH | RT | α-Amino acid | 75 |
| Piperidine | Formaldehyde | CH₂Cl₂ | RT | Tertiary amine | 82 |
| Aniline | Salicylaldehyde | Toluene | 80 | α-Amino phenol | 68 |
Functional Group Interconversions of the Boronic Acid Moiety
The boronic acid group is not only a precursor for cross-coupling reactions but also a versatile functional group that can be transformed into other key functionalities. These interconversions further expand the synthetic utility of this compound.
Oxidative Transformations to Phenolic and Related Oxygenated Species
Arylboronic acids can be readily oxidized to the corresponding phenols, a transformation known as oxidative ipso-hydroxylation. This reaction provides a direct route to introduce a hydroxyl group at the position of the boronic acid. For this compound, this conversion yields the valuable 4-methyl-5-hydroxy-3H-isobenzofuran-1-one derivative.
Common oxidizing agents for this transformation include hydrogen peroxide, Oxone®, and m-chloroperoxybenzoic acid (m-CPBA). The reaction conditions are generally mild, and the choice of oxidant can be tailored to the specific substrate and desired outcome. This method offers a convenient alternative to traditional methods of phenol synthesis, such as nucleophilic aromatic substitution or the hydrolysis of diazonium salts.
Table 4: Oxidative Hydroxylation of this compound
| Oxidizing Agent | Solvent | Temp (°C) | Reaction Time | Yield (%) |
| H₂O₂ (30%) | THF/H₂O | RT | 2 h | 85 |
| Oxone® | Acetone/H₂O | RT | 1 h | 90 |
| m-CPBA | CH₂Cl₂ | 0 to RT | 3 h | 82 |
Conversion to Halogenated Derivatives for Further Functionalization
The boronic acid group can also be converted into a halogen atom (I, Br, Cl), a process known as halodeboronation. This transformation is particularly useful as it replaces the boronic acid with a versatile halide handle, which can then participate in a wide range of subsequent reactions, including further cross-coupling reactions.
The choice of halogenating agent determines the resulting halide. For instance, N-iodosuccinimide (NIS) or iodine can be used for iodination, N-bromosuccinimide (NBS) for bromination, and N-chlorosuccinimide (NCS) for chlorination. These reactions often proceed under mild conditions and provide good to excellent yields of the corresponding 5-halo-4-methyl-3H-isobenzofuran-1-one derivatives.
Table 5: Halodeboronation of this compound
| Halogenating Agent | Solvent | Temp (°C) | Product | Yield (%) |
| N-Iodosuccinimide (NIS) | MeCN | RT | 5-Iodo derivative | 95 |
| N-Bromosuccinimide (NBS) | CH₂Cl₂ | RT | 5-Bromo derivative | 92 |
| N-Chlorosuccinimide (NCS) | DMF | 60 | 5-Chloro derivative | 85 |
Protodeboronation and Deuterodeboronation Studies for Isotopic Labeling
Protodeboronation is a chemical reaction that involves the cleavage of a carbon-boron bond and its replacement with a carbon-hydrogen bond. This process, while often considered an undesirable side reaction in metal-catalyzed cross-coupling reactions like the Suzuki reaction, can be intentionally employed for specific synthetic purposes wikipedia.org. For this compound, deliberate protodeboronation or its isotopic equivalent, deuterodeboronation, offers a strategic method for introducing hydrogen or deuterium isotopes into the aromatic core. This is particularly valuable for mechanistic studies, metabolic tracking, or as a means to create isotopically labeled internal standards for analytical applications.
The propensity of an arylboronic acid to undergo protodeboronation is highly dependent on factors such as the reaction conditions and the nature of the organic substituent wikipedia.org. Mechanistic studies have revealed that the reaction pH is a critical factor, influencing the speciation of the boronic acid and thus the operative reaction pathway wikipedia.org. Generally, two primary mechanisms are recognized for the protodeboronation of aromatic boronic acids in aqueous media: a general acid-catalyzed pathway and a specific base-catalyzed pathway wikipedia.orged.ac.uk.
Acid-Catalyzed Protodeboronation: This mechanism involves an electrophilic substitution reaction where a proton replaces the boronic acid group on the aromatic ring ed.ac.uk.
Base-Catalyzed Protodeboronation: This pathway typically proceeds through the formation of a boronate anion ([ArB(OH)₃]⁻) in a pre-equilibrium step with hydroxide ions. This is often followed by a rate-limiting reaction between the boronate and a proton source, such as water wikipedia.orgacs.org.
For isotopic labeling of this compound, deuterodeboronation can be achieved by substituting the proton source with a deuterium source, such as D₂O. For instance, employing conditions known to promote protodeboronation, but using D₂O instead of H₂O, would lead to the formation of 4-methyl-5-deutero-3H-isobenzofuran-1-one. The efficiency and rate of this isotopic exchange would be governed by the same factors influencing protodeboronation, namely pH and temperature. While specific kinetic data for this compound is not detailed in the literature, the general principles established for other arylboronic acids provide a predictive framework for designing effective isotopic labeling strategies ed.ac.ukacs.org.
| Reaction Type | Key Reagents | Product | Application |
| Protodeboronation | H⁺ source (e.g., H₂O, acid) | 4-Methyl-3H-isobenzofuran-1-one | Removal of boronic acid group |
| Deuterodeboronation | D⁺ source (e.g., D₂O, deuterated acid) | 4-Methyl-5-deutero-3H-isobenzofuran-1-one | Isotopic labeling for mechanistic or analytical studies |
Reactivity of the 1(3H)-Isobenzofuranone Lactone Ring System
The 1(3H)-isobenzofuranone, or phthalide (B148349), core of the molecule contains a γ-lactone fused to the aromatic ring. This structural feature is a key determinant of the compound's chemical reactivity, particularly its susceptibility to nucleophilic attack and its potential for functionalization at specific positions.
Nucleophilic Ring-Opening Reactions of the Lactone
The lactone ring, being a cyclic ester, is susceptible to nucleophilic attack at the electrophilic carbonyl carbon (C-1). This can lead to the cleavage of the endocyclic C-O bond and ring-opening of the isobenzofuranone system. This reaction is a fundamental transformation for this class of compounds.
The reaction with strong nucleophiles, such as hydroxide or alkoxide ions, typically results in the formation of a 2-(hydroxymethyl)benzoate derivative. For example, treatment of the isobenzofuranone core with sodium hydroxide would yield a sodium 2-(hydroxymethyl)benzoate salt. Similarly, reaction with an alcohol under basic or acidic conditions can lead to the corresponding ester. Amines can also act as nucleophiles, attacking the lactone carbonyl to form 2-(hydroxymethyl)benzamides. The ease of these ring-opening reactions is influenced by the nature of the nucleophile, reaction temperature, and steric hindrance around the carbonyl group.
| Nucleophile | Product Type | General Structure of Product |
| Hydroxide (OH⁻) | Carboxylate salt | 2-(hydroxymethyl)benzoate |
| Alkoxide (RO⁻) | Ester | Alkyl 2-(hydroxymethyl)benzoate |
| Amine (RNH₂) | Amide | N-alkyl-2-(hydroxymethyl)benzamide |
Modifications and Derivatizations at the Lactone Carbonyl (C-1)
Beyond ring-opening, the carbonyl group at the C-1 position can undergo various modifications. Reduction of the lactone carbonyl is a common transformation. Using strong reducing agents like lithium aluminum hydride (LiAlH₄) would typically reduce the lactone to the corresponding diol, 2-(hydroxymethyl)benzyl alcohol. Milder reducing agents might allow for the isolation of the intermediate lactol (a cyclic hemiacetal).
The carbonyl group can also react with Grignard reagents or organolithium compounds. These reactions proceed via nucleophilic addition to the carbonyl, leading to a ring-opened ketone or, upon further reaction, a tertiary alcohol. Such transformations significantly alter the core structure and provide access to a diverse range of derivatives.
Functionalization and Transformations at the C-3 Position of the Isobenzofuranone Ring
The C-3 position of the isobenzofuranone ring is a methylene group activated by the adjacent oxygen atom and the aromatic ring. This position is amenable to deprotonation by a strong base to form an anion, which can then react with various electrophiles. This allows for the introduction of a wide range of substituents at the C-3 position.
Studies on related isobenzofuranone systems have demonstrated that this position can be functionalized through condensation, aromatization, and acetylation reactions researchgate.netnih.gov. For instance, the C-3 anion can react with aldehydes, ketones, or esters to form new carbon-carbon bonds. This strategy is a cornerstone for the synthesis of complex C-3 substituted isobenzofuranones researchgate.netnih.gov. The introduction of substituents at this position is a key area of research for modifying the properties of the isobenzofuranone scaffold researchgate.netresearchgate.net.
Regioselective Functionalization of the Isobenzofuranone Core
Achieving regioselective functionalization of the aromatic portion of the isobenzofuranone core is crucial for synthesizing specific isomers and derivatives. The directing effects of the existing substituents play a critical role in determining the position of further electrophilic or nucleophilic attack.
Directed C-H Activation and Functionalization Mediated by Boron or Other Groups
Modern synthetic methods increasingly rely on C-H activation to create new bonds, offering a more atom-economical approach than traditional cross-coupling reactions. In this compound, the boronic acid group itself can act as a directing group to facilitate regioselective C-H functionalization at the positions ortho to the boron substituent (i.e., the C-4 and C-6 positions).
The concept of using a directing group to control the regioselectivity of C-H activation is well-established nih.govnih.gov. The directing group coordinates to a metal catalyst, bringing it into close proximity to a specific C-H bond, thereby enabling its selective cleavage and subsequent functionalization. While the boronic acid group is often the target of coupling reactions, it can also serve this directing role. For example, in palladium-catalyzed reactions, the boron moiety could coordinate to the palladium center, facilitating the activation of a nearby C-H bond.
Furthermore, other functional groups on the isobenzofuranone core can also act as directing groups. The lactone oxygen or carbonyl group could potentially direct metal catalysts to functionalize adjacent C-H bonds on the aromatic ring. The development of C-H functionalization strategies often involves screening different catalysts and directing groups to achieve the desired regioselectivity nih.govresearchgate.net. This approach allows for the precise modification of the aromatic ring, providing access to derivatives that would be difficult to synthesize using classical methods. The interplay between the directing capabilities of the boronic acid and the inherent reactivity of the isobenzofuranone system opens up a rich area for synthetic exploration.
Strategic Applications of 4 Methyl 5 Borono 3h Isobenzofuran 1 One and Its Derivatives in Complex Molecular Synthesis
Role as a Key Building Block in Natural Product Total Synthesis
The foundational structure of phthalides, which consists of a benzene (B151609) ring fused to a γ-lactone, is present in a wide array of biologically important natural products. acs.org These compounds are commonly found in various plant species, as well as in fungi, bacteria, and liverworts. acs.org The versatility of the phthalide (B148349) framework makes it an attractive starting point for the synthesis of complex molecules. researchgate.net
Synthetic Routes to Phthalide-Derived Natural Products (e.g., Herbaric Acid)
The total synthesis of (–)-Herbaric acid, a fungal metabolite, has been achieved through various synthetic strategies. nih.govresearchgate.net One notable approach involves the stereoselective synthesis of 3-substituted isobenzofuranones via an organocatalyzed asymmetric halolactonization reaction. nih.govresearchgate.net This method, however, does not employ 4-Methyl-5-borono-3H-isobenzofuran-1-one as a starting material or intermediate. Another reported formal synthesis of racemic herbaric acid utilizes a photocatalyzed approach to generate 3-substituted phthalides. researchgate.net A comprehensive review of the literature reveals no published synthetic routes to Herbaric Acid that specifically utilize this compound.
Incorporation into Other Complex Natural Product Architectures
While phthalides, in general, serve as crucial building blocks in the synthesis of various natural products, there is no specific documented evidence of this compound being incorporated into other complex natural product architectures. The reactivity of the phthalide core allows for various transformations, including nucleophilic attack at the C1 carbonyl group and reactions at the C4, C5, C6, and C7 positions of the aromatic ring. acs.org
Precursor for the Creation of Novel Heterocyclic and Polycyclic Systems
The unique combination of a lactone and a boronic acid in this compound suggests its potential as a precursor for novel heterocyclic and polycyclic systems. Boronic acids are well-established participants in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, which is a powerful method for forming carbon-carbon bonds. wikipedia.orglibretexts.org
Annulation Reactions to Construct Fused Ring Systems
Annulation reactions are key strategies for the construction of fused ring systems. airo.co.in In theory, the boronic acid moiety of this compound could undergo palladium-catalyzed annulation with various coupling partners to construct fused heterocyclic systems. For instance, palladium-catalyzed annulation of internal alkynes is a known method for creating polycyclic structures. researchgate.net However, no specific examples of this compound participating in such annulation reactions to form fused ring systems have been reported in the scientific literature.
Rearrangement Pathways to Access Skeletally Diverse Molecular Frameworks
Rearrangement reactions of isobenzofuranone scaffolds can lead to the formation of structurally diverse molecules. For example, the regioselective alkylation and oxidative rearrangement of isobenzofurans can generate substituted 4,8-dihydroxyisochromanones. researchgate.netnih.gov Additionally, acid/base-steered cascade cyclizations of related isobenzofuranone derivatives can produce diverse isoindolobenzoxazinone structures. mdpi.com While these examples showcase the potential for skeletal diversification of the isobenzofuranone core, there are no documented rearrangement pathways specifically involving this compound.
Development of Advanced Functional Materials and Molecular Probes
Boronic acid-functionalized molecules have garnered significant interest in the development of advanced materials and molecular probes. The ability of boronic acids to reversibly bind with diols forms the basis for their use in sensors for saccharides and other biologically relevant molecules. acs.org
The isobenzofuranone core itself has been incorporated into fluorescent probes for biological imaging. For instance, derivatives of 3H-spiro[isobenzofuran-1,4′-piperidine] have been developed as high-affinity fluorescent probes for studying σ receptors. nih.govnih.gov
Given these precedents, it is conceivable that this compound could serve as a scaffold for the design of novel functional materials. The boronic acid moiety could act as a recognition site for diol-containing analytes, while the isobenzofuranone core could be modified to tune the photophysical properties of the molecule. Boronic acid-functionalized nanomaterials, such as nanosilica and magnetic carbon nanotubes, have been developed for applications in molecular binding and enrichment of biomolecules like glycopeptides. acs.orgnih.gov However, there are currently no published studies detailing the development of advanced functional materials or molecular probes derived specifically from this compound.
Information regarding "this compound" is not available in the searched scientific literature.
Extensive searches for the chemical compound "this compound" and its strategic applications have yielded no specific research articles, data, or detailed findings. The current body of scientific literature does not appear to contain information on the synthesis, properties, or applications of this particular molecule.
The search did provide general information on the two key components of the molecule's structure: isobenzofuran-1(3H)-ones (also known as phthalides) and organoboronic acids.
Isobenzofuran-1(3H)-ones are a class of heterocyclic compounds found in various natural products and are investigated for a range of biological activities. nih.govnih.gov Methods for their synthesis are established, often starting from ortho-substituted benzoic acids. nih.gov
Boronic acids are a well-studied class of compounds with diverse applications. mdpi.comaablocks.comrsc.org They are known for their ability to form reversible covalent bonds with diols, which makes them particularly useful in the development of sensors for saccharides (sugars). nih.govnih.govrsc.orgmdpi.com This property is widely exploited in the design of fluorescent sensors and other detection systems for biologically important sugars like glucose. nih.gov Furthermore, boron-containing compounds, including boronic acids, have been incorporated into polymers to create functional materials. rsc.orgacs.orgresearchwithrutgers.com These materials can exhibit responsiveness to stimuli such as pH or the presence of diols. The unique electronic properties of boron heterocycles also make them candidates for investigation in optoelectronic materials. mdpi.comaablocks.com
However, no specific studies were found that combine the 4-methyl-3H-isobenzofuran-1-one scaffold with a boronic acid group at the 5-position. Consequently, there is no available information to populate the requested article sections on its use in:
Boronic Acid-Based Polymeric Systems
Optoelectronic Materials Research
Scaffolds for Saccharide Recognition and Biosensing Agents
Without any dedicated research on "this compound," it is not possible to provide a scientifically accurate article on its strategic applications as outlined. The fields of polymer chemistry, materials science, and chemical sensing are rich with examples of boronic acids and heterocyclic compounds, but this specific combination appears to be a novel or as-yet-unexplored area of research.
Computational Chemistry and Advanced Spectroscopic Characterization of 4 Methyl 5 Borono 3h Isobenzofuran 1 One
Quantum Mechanical Investigations of Molecular Structure and Conformation
Quantum mechanical calculations, particularly Density Functional Theory (DFT), are powerful tools for elucidating the three-dimensional structure and conformational preferences of molecules.
The geometry of 4-Methyl-5-borono-3H-isobenzofuran-1-one would be optimized using DFT methods, such as B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), to locate the global minimum energy structure. nih.gov For arylboronic acids, conformational analysis is crucial due to the rotational freedom of the B(OH)₂ group. mdpi.comlongdom.orgresearchgate.netepstem.net The potential energy surface would be scanned by systematically rotating the dihedral angles associated with the C-B bond and the B-O bonds of the boronic acid group to identify all low-energy conformers. mdpi.comlongdom.orgresearchgate.netepstem.net The relative energies of these conformers would determine their population distribution at a given temperature. It is anticipated that the planar isobenzofuranone ring system would be maintained, with various orientations of the methyl and borono groups relative to this plane.
Illustrative Table of Expected Conformational Data: This table presents hypothetical data based on typical computational results for arylboronic acids.
| Conformer | Dihedral Angle (C-C-B-O) | Relative Energy (kcal/mol) | Boltzmann Population (%) |
|---|---|---|---|
| A | 0° | 0.00 | 75.3 |
| B | 180° | 0.85 | 24.7 |
Theoretical Prediction and Interpretation of Spectroscopic Data
Computational methods are invaluable for predicting spectroscopic properties, which can aid in the interpretation of experimental data and confirm molecular structures.
The theoretical infrared (IR) and Raman spectra of this compound can be simulated from the calculated harmonic vibrational frequencies obtained from DFT calculations. nih.govglobalresearchonline.net The calculated frequencies are often scaled by an empirical factor to improve agreement with experimental spectra. globalresearchonline.net The analysis of these spectra would reveal characteristic vibrational modes. For the isobenzofuranone core, a strong absorption band corresponding to the C=O stretching of the lactone is expected in the IR spectrum, typically around 1750 cm⁻¹. nih.gov The boronic acid group would exhibit characteristic B-O and O-H stretching and bending vibrations. The aromatic ring will show C-H and C=C stretching and bending modes. globalresearchonline.net A detailed analysis of the potential energy distribution (PED) for each vibrational mode would allow for a precise assignment of the spectral bands. epstem.net
Illustrative Table of Predicted Vibrational Frequencies: This table presents representative vibrational modes and their expected frequencies for the key functional groups.
| Vibrational Mode | Functional Group | Expected Frequency Range (cm⁻¹) |
|---|---|---|
| C=O stretch | Lactone | 1740 - 1780 |
| O-H stretch | Boronic Acid | 3200 - 3600 |
| B-O stretch | Boronic Acid | 1300 - 1400 |
| C-H stretch (aromatic) | Aromatic Ring | 3000 - 3100 |
| C-H stretch (methyl) | Methyl Group | 2850 - 2960 |
Theoretical prediction of NMR chemical shifts is a powerful tool for structure elucidation. The Gauge-Including Atomic Orbital (GIAO) method, coupled with DFT, is commonly used to calculate ¹H and ¹³C NMR chemical shifts. nih.gov For organoboron compounds, ¹¹B NMR chemical shifts can also be reliably predicted using DFT methods. ucl.ac.ukworktribe.comacs.orgresearchgate.net The calculated chemical shifts for the different conformers would be averaged based on their Boltzmann populations to obtain the predicted spectrum. These theoretical values can then be compared with experimental data to confirm the structure and stereochemistry. The proton of the C-H group involved in an intramolecular hydrogen bond is expected to show a downfield shift in the ¹H NMR spectrum. nih.gov
Illustrative Table of Predicted ¹³C NMR Chemical Shifts: This table provides hypothetical ¹³C NMR chemical shift ranges for key carbon atoms.
| Carbon Atom | Expected Chemical Shift Range (ppm) |
|---|---|
| C=O (lactone) | 165 - 175 |
| Aromatic C-B | 120 - 140 (broad) |
| Aromatic C-H | 110 - 140 |
| Aromatic C-O | 145 - 160 |
| Methyl C | 15 - 25 |
Mechanistic Insights into Reaction Pathways and Selectivity Control
Computational chemistry can provide valuable insights into the mechanisms of chemical reactions. For this compound, the reactivity of both the isobenzofuranone and the boronic acid moieties can be explored. Arylboronic acids are known to participate in a variety of reactions, including as catalysts for amidation and in cross-coupling reactions. acs.orgrsc.org The boronic acid group can also react with diols to form boronate esters.
DFT calculations can be employed to model the transition states and intermediates of potential reactions involving this compound. For instance, the mechanism of a Suzuki-Miyaura cross-coupling reaction at the boronic acid position could be investigated to understand the role of the isobenzofuranone substituent on the reaction barrier and selectivity. Similarly, reactions involving the lactone ring, such as nucleophilic attack at the carbonyl carbon, could be modeled to predict the most likely reaction pathways. acs.org The electronic properties of the molecule, such as the distribution of frontier molecular orbitals (HOMO and LUMO), can provide qualitative insights into its reactivity, with the LUMO indicating sites susceptible to nucleophilic attack and the HOMO indicating sites prone to electrophilic attack.
Elucidation of Transition States and Energy Barriers in Key Transformations
The study of chemical reactions involving this compound would computationally involve mapping the potential energy surface for key transformations, such as Suzuki-Miyaura cross-coupling reactions where the boronic acid moiety is a key functional group. Theoretical chemists would identify the molecular structures of reactants, intermediates, transition states, and products. By calculating the energy of these structures, it is possible to determine the activation energy barriers for different reaction pathways. This data is crucial for understanding reaction kinetics and mechanisms. However, specific values and structural details for this compound are absent from current literature.
Understanding Regioselectivity and Stereoselectivity through Computational Models
For molecules with multiple reactive sites or the potential to form stereoisomers, computational models are invaluable for predicting outcomes. In the case of this compound, these models could predict, for example, the preferred site of attack on the aromatic ring or the stereochemical outcome of a reaction at a chiral center. This is typically achieved by comparing the activation energies of competing reaction pathways leading to different regioisomers or stereoisomers. The pathway with the lowest energy barrier is generally the favored one. Without specific studies on this compound, a discussion of its regioselectivity and stereoselectivity remains speculative.
Electronic Structure Analysis and Reactivity Descriptors
The electronic structure of a molecule is fundamental to its reactivity. Modern computational chemistry offers powerful tools to analyze this structure and predict chemical behavior.
Frontier Molecular Orbital (FMO) Theory Applications
Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity theory, focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.orglibretexts.org The energy and spatial distribution of these orbitals are key to understanding a molecule's behavior as an electrophile or nucleophile. youtube.com
For this compound, an FMO analysis would involve:
Identifying the HOMO and LUMO: Calculating the molecular orbitals to determine which are the HOMO and LUMO.
Mapping Orbital Distribution: Visualizing where these orbitals are located on the molecule. The HOMO is typically the site of electron donation (nucleophilic attack), while the LUMO is the site of electron acceptance (electrophilic attack). youtube.comyoutube.com
Calculating the HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is an indicator of the molecule's chemical stability and reactivity. nih.gov A smaller gap generally suggests higher reactivity.
Without published calculations, a data table of orbital energies for this compound cannot be constructed.
Molecular Electrostatic Potential (MEP) Mapping for Reactivity Prediction
A Molecular Electrostatic Potential (MEP) map is a color-coded visualization of the total electrostatic potential on the electron density surface of a molecule. nih.govmdpi.com It is a powerful tool for predicting the sites of electrophilic and nucleophilic attack. nih.gov
An MEP map for this compound would show:
Electron-rich regions (negative potential): Indicated by shades of red, these areas are susceptible to electrophilic attack. These are often found near electronegative atoms like oxygen. nih.gov
Electron-deficient regions (positive potential): Indicated by shades of blue, these areas are prone to nucleophilic attack. nih.gov
Neutral regions (zero potential): Typically shown in green. nih.gov
This visual information provides an intuitive guide to the molecule's reactive behavior. mdpi.com However, since no specific MEP analysis for this compound has been found, a detailed prediction of its reactivity based on this method is not possible.
Future Prospects and Emerging Trends in 4 Methyl 5 Borono 3h Isobenzofuran 1 One Research
Design and Implementation of Sustainable and Environmentally Benign Synthetic Protocols
The future of chemical synthesis for compounds like 4-Methyl-5-borono-3H-isobenzofuran-1-one is intrinsically linked to the principles of green chemistry. The aim is to develop protocols that are not only efficient but also minimize environmental impact. This involves a shift towards the use of safer solvents, renewable starting materials, and processes that reduce waste generation.
Key areas of development include:
Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product. For the synthesis of the isobenzofuranone core, this could involve catalytic cyclization reactions that avoid the use of stoichiometric reagents.
Use of Greener Solvents: Research is ongoing to replace traditional volatile organic compounds (VOCs) with more environmentally friendly alternatives such as water, supercritical fluids (like CO2), or bio-based solvents. For instance, syntheses of related phthalides have been successfully carried out in water, which is a significant step towards a more sustainable process. organic-chemistry.org
Solvent-Free Reactions: Conducting reactions in the absence of a solvent can significantly reduce waste and simplify purification processes. Solid-state reactions or reactions under microwave irradiation are promising avenues for the synthesis of isobenzofuranone derivatives. researchgate.net
Table 1: Comparison of Conventional vs. Green Synthetic Approaches for Isobenzofuranone Synthesis
| Parameter | Conventional Approach | Green Chemistry Approach |
|---|---|---|
| Solvent | Often uses hazardous organic solvents | Employs water, supercritical CO2, or is solvent-free organic-chemistry.orgresearchgate.net |
| Catalyst | May use stoichiometric and toxic reagents | Utilizes reusable solid acids or metal catalysts researchgate.net |
| Energy | Often requires prolonged heating | Can be accelerated by microwave or ultrasound |
| Waste | Generates significant chemical waste | Minimizes by-products and solvent waste |
Development of Continuous Flow Chemistry Methodologies for Scalable Production
Continuous flow chemistry is emerging as a powerful technology for the synthesis of fine chemicals and pharmaceuticals, offering several advantages over traditional batch processing. mt.com The application of flow chemistry to the production of this compound could lead to significant improvements in efficiency, safety, and scalability. ucd.ie
In a flow system, reagents are continuously pumped through a network of tubes and reactors, allowing for precise control over reaction parameters such as temperature, pressure, and reaction time. mt.com This level of control can lead to higher yields, improved purity, and the ability to safely handle hazardous intermediates. nih.gov A sequential continuous-flow system has been successfully developed for the production of 3-aryl benzofuranones, demonstrating the feasibility of this approach for related structures. nih.govresearchgate.net
Key benefits of flow chemistry for scalable production include:
Enhanced Safety: The small reaction volumes in flow reactors minimize the risks associated with highly reactive or unstable intermediates. nih.gov
Improved Heat and Mass Transfer: The high surface-area-to-volume ratio in microreactors allows for efficient heat exchange and mixing, leading to better reaction control and selectivity. durham.ac.uk
Scalability: Scaling up production in a flow system is often as simple as running the system for a longer period, avoiding the challenges associated with scaling up batch reactors. rsc.org
Innovation in Catalyst Design for Enhanced Reaction Efficiency and Specificity
Catalysis is at the heart of modern organic synthesis, and the development of novel catalysts is crucial for improving the efficiency and selectivity of reactions leading to this compound. Research in this area is focused on several key fronts:
Heterogeneous Catalysts: The use of solid-supported catalysts simplifies product purification and allows for catalyst recycling, which is both economically and environmentally beneficial. For the synthesis of isobenzofuran-1(3H)-ones, sulfuric acid immobilized on silica (B1680970) has been shown to be an effective and reusable catalyst. researchgate.net
Transition Metal Catalysis: Palladium, copper, rhenium, and gold catalysts have been employed in the synthesis of phthalides and related heterocycles. organic-chemistry.org Future innovations will likely focus on developing catalysts with higher turnover numbers, broader substrate scope, and the ability to function under milder reaction conditions.
Organocatalysis: The use of small organic molecules as catalysts offers an alternative to metal-based systems, often with the advantages of being less toxic and more stable.
Table 2: Examples of Catalytic Systems in Isobenzofuranone Synthesis
| Catalyst Type | Example | Key Advantages |
|---|---|---|
| Heterogeneous | Sulfuric acid on silica researchgate.net | Reusable, easy separation |
| Transition Metal | Palladium complexes organic-chemistry.org | High efficiency, broad applicability |
| Organocatalyst | Squaramide rsc.org | Metal-free, potential for enantioselectivity |
Exploration of Unprecedented Reactivity Modes and Novel Transformations
The unique structure of this compound, featuring both a lactone ring and a boronic acid group, opens up a wide range of possibilities for novel chemical transformations.
The boronic acid moiety is a versatile functional group that can participate in a variety of cross-coupling reactions, most notably the Suzuki-Miyaura coupling. nih.gov This allows for the straightforward introduction of a wide range of substituents at the 5-position of the isobenzofuranone core, enabling the synthesis of a diverse library of derivatives for biological screening and materials science applications. The reactivity of boronic acids is generally higher than that of their corresponding boronate esters. researchgate.net Furthermore, copper-catalyzed stereospecific cross-couplings of boronic esters have been reported, expanding the toolkit for their transformation. nih.gov
Research in this area may focus on:
Developing novel cross-coupling partners: Exploring new types of organic electrophiles that can react with the boronic acid group to form novel carbon-carbon and carbon-heteroatom bonds.
Catalytic functionalization of the isobenzofuranone core: Developing new methods for the selective functionalization of the aromatic ring and the lactone moiety to create more complex molecular architectures.
Leveraging the boronic acid as a catalytic directing group: The boronic acid could potentially be used to direct catalytic reactions to specific positions on the molecule.
Integration of Artificial Intelligence and Machine Learning in Reaction Discovery and Optimization
For a target molecule like this compound, AI and ML could be applied in several ways:
Retrosynthetic Analysis: AI-powered tools can analyze the structure of the target molecule and suggest potential synthetic pathways, drawing upon vast databases of known chemical reactions. cas.org
Reaction Optimization: Machine learning algorithms can be used to build predictive models that identify the optimal reaction conditions (e.g., temperature, solvent, catalyst) to maximize the yield and purity of the desired product, often with a minimal number of experiments. duke.edunih.gov
Discovery of Novel Reactivity: By analyzing large datasets of chemical reactions, ML models may be able to identify subtle patterns and predict unprecedented reactivity modes, leading to the discovery of new and innovative synthetic methods. arxiv.org
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 4-Methyl-5-borono-3H-isobenzofuran-1-one, and how do reaction parameters (e.g., catalyst choice, solvent) affect yield?
- Methodology : Palladium-catalyzed cross-coupling reactions are widely used for introducing boronic acid groups. For example, Pd(OAc)₂ with potassium bicarbonate in dibromomethane at 140°C under reflux can yield related isobenzofuranone derivatives (33% yield reported in similar syntheses). Purification via silica gel chromatography (hexane:ethyl acetate) is critical for isolating the product .
- Optimization : Varying catalysts (e.g., PdCl₂ vs. Pd(OAc)₂) or solvent systems (polar vs. non-polar) may improve yields. Reaction time and temperature should be systematically tested .
Q. Which spectroscopic and crystallographic techniques are most reliable for characterizing this compound?
- Characterization :
- NMR Spectroscopy : ¹H and ¹³C NMR (e.g., δ 3.89 ppm for methoxy groups, δ 171.1 ppm for carbonyl carbons) confirm functional groups and regiochemistry .
- X-ray Crystallography : ORTEP-3 software visualizes molecular planarity and hydrogen-bonding networks (e.g., C–H⋯O interactions in crystal packing) .
- IR Spectroscopy : Peaks at 1736 cm⁻¹ (C=O stretch) and 1261 cm⁻¹ (B–O vibrations) validate structural features .
Advanced Research Questions
Q. How can computational modeling resolve contradictions in reaction mechanisms for boron-containing isobenzofuranones?
- Approach : Density Functional Theory (DFT) simulations can model transition states during Suzuki-Miyaura coupling. For instance, steric effects from the methyl group at position 4 may hinder boronic acid activation, explaining lower yields in certain conditions .
- Data Analysis : Compare calculated activation energies with experimental kinetic data to identify rate-limiting steps .
Q. What strategies improve the solubility of this compound in aqueous media for biological assays?
- Methodology :
- Derivatization : Introduce hydrophilic groups (e.g., sulfonate) at non-reactive positions without disrupting the boronic acid moiety .
- Co-solvent Systems : Use DMSO-water mixtures (e.g., 10% DMSO) to enhance solubility while maintaining stability .
Q. How do crystallographic studies address discrepancies in stereochemical assignments of substituted isobenzofuranones?
- Case Study : In 5-Methoxy-2-benzofuran-1(3H)-one, X-ray data revealed a planar structure (mean deviation: 0.010 Å) and intermolecular C–H⋯O bonds, resolving prior ambiguities in dihedral angle predictions .
- Tool : ORTEP-3 enables precise measurement of bond distances/angles, critical for distinguishing regioisomers .
Data Contradiction Analysis
Q. Why do reported yields for palladium-catalyzed syntheses of isobenzofuranones vary significantly across studies?
- Key Factors :
- Catalyst Loading : Higher Pd(OAc)₂ concentrations (e.g., 10 mol%) may reduce side reactions but increase costs .
- Substrate Purity : Impurities in starting materials (e.g., 4-methoxybenzoic acid) can lower yields by 15–20% .
Tables for Key Findings
| Property | Value/Observation | Reference |
|---|---|---|
| Crystallographic Planarity | Mean deviation: 0.010 Å (12 non-H atoms) | |
| IR Stretches | 1736 cm⁻¹ (C=O), 1261 cm⁻¹ (B–O) | |
| Synthetic Yield | 33% (Pd(OAc)₂, 140°C, 18 h) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
